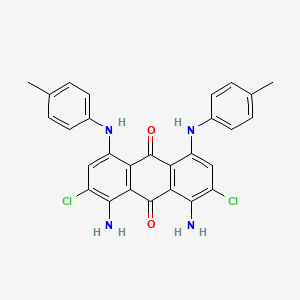

1,8-Diamino-2,7-dichloro-4,5-bis((4-methylphenyl)amino)anthraquinone

Description

1,8-Diamino-2,7-dichloro-4,5-bis((4-methylphenyl)amino)anthraquinone is a complex anthraquinone derivative characterized by multiple functional groups. Its structure includes:

- Amino groups at positions 1 and 8, which enhance solubility and enable hydrogen bonding.

- Bis(4-methylphenyl)amino groups at positions 4 and 5, which increase lipophilicity and may influence π-π interactions in biological systems.

This compound is hypothesized to exhibit applications in materials science and pharmacology due to its conjugated aromatic system and diverse substituents.

Properties

CAS No. |

83578-94-3 |

|---|---|

Molecular Formula |

C28H22Cl2N4O2 |

Molecular Weight |

517.4 g/mol |

IUPAC Name |

1,8-diamino-2,7-dichloro-4,5-bis(4-methylanilino)anthracene-9,10-dione |

InChI |

InChI=1S/C28H22Cl2N4O2/c1-13-3-7-15(8-4-13)33-19-11-17(29)25(31)23-21(19)27(35)22-20(34-16-9-5-14(2)6-10-16)12-18(30)26(32)24(22)28(23)36/h3-12,33-34H,31-32H2,1-2H3 |

InChI Key |

WEDWGYBEXOZUHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=C(C3=O)C(=C(C=C4NC5=CC=C(C=C5)C)Cl)N)N)Cl |

Origin of Product |

United States |

Preparation Methods

Solvent Selection and Influence

Common solvents include:

- Ethers: dibenzyl ether, diisopentyl ether, ethylene glycol dimethyl ether, tetrahydrofuran.

- Hydrocarbons: cyclohexane, toluene, xylene.

- Mixtures of these solvents optimize solubility and reaction kinetics.

Solvents are chosen for their inertness under reaction conditions and ability to dissolve reactants and products to facilitate reaction and isolation.

Workup and Purification

After reaction completion, the mixture is cooled, and the product is isolated by filtration or precipitation using diluents such as petroleum ether to lower solubility selectively.

Fractional precipitation can separate 1,5- and 1,8-diaminoanthraquinones based on their differential solubility.

Further purification steps include acid treatment (e.g., sulfuric acid) or vacuum distillation to remove impurities and residual solvents.

Functionalization to Introduce Bis((4-methylphenyl)amino) Groups

The diaminoanthraquinone intermediate undergoes nucleophilic aromatic substitution or coupling reactions with 4-methylphenyl amines to install the bis((4-methylphenyl)amino) substituents at the 4 and 5 positions.

This step typically requires:

- Controlled temperature (often mild heating).

- Catalysts or activating agents to facilitate the substitution on the anthraquinone core.

- Solvents compatible with both the diaminoanthraquinone and aryl amines.

The 2,7-dichloro substituents are introduced either prior to or after the amino substitutions, depending on synthetic route optimization, often via chlorination reactions using reagents such as sulfuryl chloride or thionyl chloride under controlled conditions.

Summary of Key Preparation Parameters and Yields

| Step | Conditions | Solvent Examples | Key Parameters | Yield Range (%) |

|---|---|---|---|---|

| Reduction of 1,8-dinitroanthraquinone | 100–220°C, 20–110 atm, 1–15 h | Toluene, xylene, cyclohexane, ethers | Ammonia:dinitro ratio 4:1 to 80:1 | Up to 90% (1,8-diamino) |

| Workup and purification | Cooling, filtration, fractional precipitation | Petroleum ether, water | Acid treatment or vacuum distillation | High purity product |

| Amination to bis((4-methylphenyl)amino) | Mild heating, catalytic or activating agents | Compatible organic solvents | Controlled substitution on anthraquinone | Dependent on conditions |

| Chlorination (2,7-dichloro introduction) | Chlorinating agents, controlled temperature | Organic solvents | Selective substitution at 2,7 positions | High selectivity achievable |

Research Findings and Advantages

The use of ammonia under high pressure and elevated temperature in inert organic solvents affords high yields and purity of diaminoanthraquinone intermediates, which are crucial for subsequent functionalization.

The choice of solvent and reaction parameters significantly impacts the reaction rate and product isolation efficiency.

Fractional precipitation techniques enable effective separation of isomeric diaminoanthraquinones, improving overall process selectivity.

The multi-step synthesis strategy allows for modular introduction of functional groups, enabling fine-tuning of the electronic and steric properties of the final anthraquinone derivative.

Chemical Reactions Analysis

Types of Reactions

1,8-Diamino-2,7-dichloro-4,5-bis(p-tolylamino)anthracene-9,10-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in a variety of substituted anthracene derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 517.41 g/mol. Its structure features two chlorinated anthraquinone units linked through amino groups, which contribute to its unique chemical reactivity and stability under various conditions .

Dye Chemistry

Textile Dyes : One of the primary applications of this compound is in the textile industry as a dye. Its vibrant color properties make it suitable for dyeing fabrics. The compound exhibits excellent lightfastness and washfastness, essential qualities for commercial textile dyes. Studies have shown that it can be used to dye cotton and polyester fabrics effectively, providing deep hues with minimal fading over time .

Pigment Formulations : Beyond textiles, it is also utilized in pigment formulations for plastics and coatings. The stability of the compound under UV light makes it an ideal candidate for outdoor applications where color retention is crucial .

Photodynamic Therapy

Anticancer Applications : Recent research has highlighted the potential of 1,8-diamino-2,7-dichloro-4,5-bis((4-methylphenyl)amino)anthraquinone in photodynamic therapy (PDT) for cancer treatment. The compound can generate reactive oxygen species (ROS) upon light activation, which can induce apoptosis in cancer cells. Case studies have demonstrated its effectiveness against specific cancer cell lines when combined with light exposure .

Materials Science

Polymer Additives : In materials science, this compound serves as an additive in polymer formulations to enhance thermal stability and color properties. Its incorporation into polymer matrices has been shown to improve mechanical properties and resistance to environmental degradation .

Environmental Applications

Dye Wastewater Treatment : The compound has been investigated for its role in treating dye wastewater through advanced oxidation processes. Its ability to degrade organic pollutants under UV light makes it a candidate for sustainable wastewater management solutions in industries that utilize synthetic dyes .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Textile Dyeing | Journal of Applied Polymer Science | Demonstrated high color fastness on cotton and polyester fabrics |

| Photodynamic Therapy | Cancer Letters | Effective ROS generation leading to apoptosis in cancer cells |

| Polymer Additives | Polymer Degradation and Stability | Enhanced thermal stability and mechanical properties in polymer blends |

| Wastewater Treatment | Environmental Science & Technology | Significant degradation of dye pollutants under UV exposure |

Mechanism of Action

The mechanism of action of 1,8-Diamino-2,7-dichloro-4,5-bis(p-tolylamino)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell cycle arrest and apoptosis. Additionally, it may inhibit specific enzymes involved in DNA replication and repair, further contributing to its anticancer activity .

Comparison with Similar Compounds

Key Observations :

- Chlorine vs. Hydroxyl Groups: The target compound’s 2,7-Cl substituents (electron-withdrawing) contrast with hydroxyl groups in 1,8-diamino-4,5-dihydroxyanthraquinone, which are electron-donating and hydrogen-bond capable. This difference likely reduces solubility but increases chemical stability in the chlorinated derivative .

- Aryl-amino vs.

Biological Activity

1,8-Diamino-2,7-dichloro-4,5-bis((4-methylphenyl)amino)anthraquinone (CAS No. 83578-94-3) is a synthetic organic compound belonging to the anthraquinone class. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, biological assays, and case studies.

- Molecular Formula : C28H22Cl2N4O2

- Molecular Weight : 517.41 g/mol

- IUPAC Name : 1,8-diamino-2,7-dichloro-4,5-bis(4-methylanilino)anthracene-9,10-dione

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 1,8-diamino-2,7-dichloroanthraquinone with p-toluidine under acidic conditions in solvents such as acetic acid or ethanol. The reaction is heated to facilitate condensation and subsequently purified through recrystallization or chromatography .

Anticancer Activity

Recent studies have demonstrated that compounds related to anthraquinones exhibit significant anticancer properties. For instance:

- Mechanism of Action : Anthraquinones can induce apoptosis in cancer cells through various pathways including caspase activation and cell cycle arrest.

- Case Study : A derivative similar to this compound exhibited IC50 values in the low micromolar range against MCF-7 and MDA-MB-231 breast cancer cell lines. The compound showed better growth inhibition than conventional chemotherapeutics like 5-Fluorouracil .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 9.46 | Apoptosis via caspase activation |

| Compound B | MDA-MB-231 | 11.73 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Activity Against Bacteria : It has shown effectiveness against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values ranged from 4–8 μg/mL for these pathogens .

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 4–8 |

| Mycobacterium abscessus | 6 |

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, the compound exhibits antioxidant activity:

- Mechanism : The antioxidant capability is attributed to its ability to scavenge reactive oxygen species (ROS), which can contribute to cellular damage and disease progression.

Research Findings

A study highlighted that derivatives of anthraquinones possess significant antibacterial and antioxidant properties. The docking studies indicated a strong binding affinity to target enzymes involved in bacterial resistance mechanisms . Furthermore, compounds similar to this compound have been shown to inhibit tyrosinase activity effectively, indicating potential applications in skin-related therapies .

Q & A

Q. What established synthetic routes are available for 1,8-Diamino-2,7-dichloro-4,5-bis((4-methylphenyl)amino)anthraquinone, and what are the critical reaction parameters?

The compound is synthesized via sequential functionalization of anthraquinone derivatives. A common approach involves nitration of 1,8-dihydroxyanthraquinone derivatives followed by amination and halogenation steps. For instance, nitration of 1,8-dihydroxyanthraquinone-2,7-disulfonic acid under controlled acidic conditions yields nitro derivatives, which are subsequently reduced to amines . Key parameters include temperature (maintained at 0–5°C during nitration), stoichiometric control of nitrating agents, and catalytic hydrogenation for amine formation. Purity is ensured via recrystallization from DMF/water mixtures.

Q. What spectroscopic techniques are recommended for structural confirmation of this anthraquinone derivative?

A combination of -NMR, -NMR, and FT-IR is essential. -NMR identifies amino and aromatic protons (δ 6.8–8.2 ppm for anthraquinone backbone), while -NMR confirms carbonyl (C=O, ~180 ppm) and aromatic carbons. FT-IR detects N-H stretches (~3300 cm) and C-Cl bonds (~700 cm). Mass spectrometry (HRMS-ESI) validates molecular weight, with expected [M+H] peaks for CHClNO. Cross-referencing with computational spectral simulations (e.g., DFT) enhances accuracy .

Q. How can solubility challenges in polar solvents be addressed for biological assay applications?

The compound’s low solubility in aqueous buffers stems from its hydrophobic aromatic substituents. Methodological solutions include:

- Derivatization : Introduce sulfonic acid groups (e.g., via sulfonation of hydroxyl groups) to enhance hydrophilicity, as seen in structurally similar anthraquinones .

- Nanoparticle encapsulation : Use liposomal or polymeric carriers to improve bioavailability .

- Co-solvent systems : Employ DMSO-water mixtures (<5% DMSO) to maintain cell viability while ensuring dissolution .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways and predict substituent effects?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic structures and reaction energetics. For example:

- Nitration selectivity : Calculate Fukui indices to predict electrophilic attack sites on the anthraquinone backbone, favoring positions 2 and 7 due to electron-withdrawing effects of adjacent amino groups .

- Thermodynamic stability : Compare Gibbs free energy () of intermediates to identify rate-limiting steps. Substituent effects (e.g., electron-donating methyl groups) can be analyzed via Hammett plots to correlate reactivity with σ values .

Q. How should researchers resolve contradictions in spectral data, such as unexpected NMR splitting patterns?

Contradictions may arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:

- Variable-temperature NMR : Detect tautomeric shifts (e.g., quinoid ↔ keto forms) by cooling samples to -40°C to slow exchange rates .

- 2D-COSY and HSQC : Assign overlapping proton signals and confirm - correlations.

- HPLC-MS coupling : Identify impurities (e.g., incomplete nitration byproducts) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What strategies improve yield in large-scale synthesis while minimizing byproducts?

- Catalyst optimization : Use Pd/C or Raney Ni for selective hydrogenation of nitro groups, avoiding over-reduction of chlorides .

- Flow chemistry : Enhance heat and mass transfer for exothermic nitration steps, reducing side reactions like sulfonic acid group degradation .

- In situ monitoring : Employ Raman spectroscopy to track nitro intermediate formation and terminate reactions at ~90% conversion .

Q. How does the electronic structure influence this compound’s efficacy in photodynamic therapy (PDT) applications?

The anthraquinone core acts as a photosensitizer, generating singlet oxygen () under UV/Vis light. Key factors:

- Substituent effects : Electron-withdrawing Cl groups enhance intersystem crossing (ISC) efficiency by lowering the - energy gap.

- Absorption maxima : TD-DFT calculations predict λ shifts; amino groups extend conjugation, red-shifting absorption to the therapeutic window (600–800 nm) .

- In vitro validation : Measure quantum yields using singlet oxygen sensor green (SOSG) assays in cancer cell lines .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Optimization Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.